Dimethyl 2,2-bis(hydroxymethyl)malonate
Overview
Description
Dimethyl 2,2-bis(hydroxymethyl)malonate is an organic compound with the molecular formula C7H12O6. It is a derivative of malonic acid, where two hydroxymethyl groups are attached to the central carbon atom. This compound is known for its versatility in organic synthesis and its role as an intermediate in the preparation of various chemical products .
Mechanism of Action
Target of Action
Dimethyl 2,2-bis(hydroxymethyl)malonate is a reagent used in the synthesis of various compounds . The primary targets of this compound are acetals, aldehydes, and ketones . These targets play a crucial role in many biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets (acetals, aldehydes, and ketones) to prepare 1,3-dioxanes . This interaction involves a series of chemical reactions that result in the formation of new bonds and the breaking of old ones, leading to the creation of 1,3-dioxanes.
Biochemical Pathways
Given its role in the synthesis of 1,3-dioxanes from acetals, aldehydes, and ketones , it can be inferred that it plays a part in the metabolic pathways involving these compounds.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of 1,3-dioxanes from acetals, aldehydes, and ketones . This synthesis could potentially influence various biochemical processes, given the role of these compounds in metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-bis(hydroxymethyl)malonate can be synthesized through the reaction of dimethyl malonate with formaldehyde in the presence of a base such as triethylamine. The reaction typically involves the following steps:
Reaction Setup: A solution of dimethyl malonate and formaldehyde in tetrahydrofuran (THF) is prepared.
Base Addition: Triethylamine is added dropwise to the solution under a nitrogen atmosphere.
Reaction Conditions: The mixture is stirred at ambient temperature for a specified period, usually around 2 hours.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2-bis(hydroxymethyl)malonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of dimethyl 2,2-bis(formyl)malonate or dimethyl 2,2-bis(carboxyl)malonate.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,2-bis(hydroxymethyl)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals, agrochemicals, and materials science
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2-bis(hydroxymethyl)malonate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl malonate: Lacks the hydroxymethyl groups, making it less reactive in certain reactions.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups
Uniqueness
Dimethyl 2,2-bis(hydroxymethyl)malonate is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a preferred choice in the synthesis of complex molecules and specialized applications .
Biological Activity
Dimethyl 2,2-bis(hydroxymethyl)malonate (DBHM) is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential applications in medicine and agriculture.
This compound has the following chemical properties:
- Molecular Formula : C₉H₁₈O₆
- Molecular Weight : 206.24 g/mol
- CAS Number : 20605-01-0
- Structure : The compound features two hydroxymethyl groups attached to a malonate backbone, which contributes to its reactivity and biological interactions.
Antimicrobial Properties
DBHM has shown significant antimicrobial activity against various pathogens. A study reported that the compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties, suggesting its potential as a natural preservative or therapeutic agent in treating infections.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research has indicated that DBHM may possess anticancer properties. In vitro studies demonstrated that DBHM can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptotic pathways.
Herbicidal Activity
DBHM has also been evaluated for its herbicidal potential. A recent study synthesized ionic liquids based on DBHM derivatives, which exhibited significant herbicidal activity against various weeds. The effectiveness was attributed to the compound's ability to disrupt metabolic processes in plant cells.
Case Studies
- Antimicrobial Efficacy : A case study involving DBHM showed promising results in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing DBHM experienced significant improvement compared to control groups.
- Cancer Cell Line Study : In a laboratory setting, DBHM was tested on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective concentrations for therapeutic applications.
- Agricultural Application : Field trials using DBHM-based herbicides demonstrated effective control of common agricultural weeds without harming crop yields, highlighting its potential as an eco-friendly alternative to synthetic herbicides.
Research Findings
Extensive research has been conducted on the synthesis and application of DBHM:
- Synthesis Methods : Various synthetic routes have been developed to produce DBHM efficiently, including condensation reactions involving malonic acid derivatives and formaldehyde.
- Mechanisms of Action : Studies elucidate the biochemical pathways affected by DBHM, particularly its role in inhibiting key enzymes involved in cell proliferation and survival.
Properties
IUPAC Name |
dimethyl 2,2-bis(hydroxymethyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c1-12-5(10)7(3-8,4-9)6(11)13-2/h8-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOILECYJGFXOJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)(CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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